Simeton

描述

属性

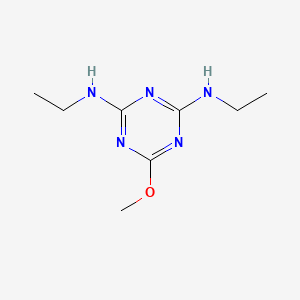

IUPAC Name |

2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAMKLBXTLTVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042388 | |

| Record name | 2,4-Bis(ethylamino)-6-methoxy-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-04-1 | |

| Record name | Simeton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simeton [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simeton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Bis(ethylamino)-6-methoxy-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387DQL493M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Simeton: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeton, a member of the triazine class of herbicides, effectively controls a broad spectrum of weeds by inhibiting photosynthesis. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental methodologies for its analysis and for studying its biological effects are presented, supported by quantitative data and visual representations of key processes to facilitate a comprehensive understanding for research and development applications.

Chemical Structure and Identification

This compound is the common name for N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine. Its chemical structure is characterized by a central triazine ring substituted with two ethylamino groups and one methoxy group.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | [1][2] |

| CAS Number | 673-04-1 | [3] |

| Molecular Formula | C₈H₁₅N₅O | [3] |

| Molecular Weight | 197.24 g/mol | [1] |

| Canonical SMILES | CCNC1=NC(=NC(=N1)OC)NCC | [4] |

| InChI | InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | [3][4] |

| InChIKey | HKAMKLBXTLTVCN-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

This compound is a white crystalline solid with limited solubility in water.[5] Its physicochemical properties are crucial for understanding its environmental fate and transport.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White powder | [5] |

| Water Solubility | 3.2 g/L (at 21 °C) | [5] |

| Melting Point | 92-94 °C | Not explicitly found, typical for similar triazines |

| pKa | 4.1 (predicted) | [5] |

| LogP | 1.8 (predicted) | [1] |

Experimental Protocol: Determination of Water Solubility of Triazine Herbicides

A static solubility apparatus with on-line liquid chromatographic (LC) detection can be used to determine the water solubility of triazine herbicides like this compound.[1]

Methodology:

-

Apparatus: A static solubility apparatus equipped with a temperature-controlled cell and an on-line HPLC system with a UV detector.

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in the solubility cell.

-

The cell is maintained at a constant temperature (e.g., 21 °C).

-

The solution is continuously stirred to ensure equilibrium is reached.

-

Aliquots of the saturated solution are periodically withdrawn, filtered through a sub-micron filter, and directly injected into the HPLC system.

-

The concentration of this compound in the filtrate is determined by comparing the peak area to a standard calibration curve.

-

Measurements are taken until a constant concentration is observed, indicating that solubility equilibrium has been achieved.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Detection: UV absorbance at a wavelength appropriate for this compound (e.g., 220 nm).[6]

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 20 µL.

-

Synthesis of this compound

This compound is synthesized through a stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine and methanol. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

General Experimental Protocol for the Synthesis of s-Triazines

While a specific detailed protocol for this compound was not found in the available literature, a general procedure for the synthesis of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride can be adapted.[7][8]

Materials:

-

Cyanuric chloride

-

Ethylamine

-

Sodium methoxide (or methanol and a base like NaOH)

-

Inert solvent (e.g., acetone, THF)

-

Base (e.g., N,N-diisopropylethylamine, sodium carbonate)

Procedure:

-

First Substitution (Formation of 2-chloro-4-ethylamino-6-methoxy-1,3,5-triazine):

-

Dissolve cyanuric chloride in an inert solvent and cool the mixture to 0-5 °C.

-

Slowly add one equivalent of ethylamine in the presence of a base to neutralize the HCl formed. Maintain the temperature below 5 °C.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Second Substitution (Formation of N,N'-diethyl-6-chloro-1,3,5-triazine-2,4-diamine):

-

To the reaction mixture from the first step, add a second equivalent of ethylamine.

-

Allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours).

-

-

Third Substitution (Formation of this compound):

-

Add one equivalent of sodium methoxide to the reaction mixture.

-

Heat the reaction mixture to a higher temperature (e.g., 50-80 °C) and stir until the reaction is complete.

-

-

Workup and Purification:

-

The reaction mixture is typically quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Herbicidal Mechanism of Action

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII) in the electron transport chain of the thylakoid membranes within chloroplasts.

By binding to the D1 protein of the PSII reaction center, this compound blocks the binding of plastoquinone (PQ).[2][9][10] This interruption of electron flow prevents the synthesis of ATP and NADPH, which are essential for CO₂ fixation and the production of carbohydrates. The blockage of the electron transport chain also leads to the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage.

Signaling Pathway of Photosynthesis Inhibition

Caption: Mechanism of photosynthesis inhibition by this compound.

Quantitative Data on Photosynthetic Inhibition

In a study on unicellular algae (Scenedesmus sp.), this compound was found to inhibit photosynthesis by 50% at a concentration of 4 x 10⁻⁶ M.

Table 3: Inhibitory Concentration of this compound on Photosynthesis

| Parameter | Value | Organism | Reference |

| IC₅₀ | 4 x 10⁻⁶ M | Scenedesmus sp. | [1] |

Experimental Protocol: Measurement of Photosynthesis Inhibition

The effect of this compound on photosynthesis can be measured by monitoring oxygen evolution in a suspension of unicellular algae using a Warburg apparatus.[1]

Methodology:

-

Organism: A culture of a suitable unicellular alga, such as Scenedesmus sp.

-

Apparatus: A Warburg apparatus for manometric measurement of oxygen evolution.

-

Procedure:

-

Prepare a suspension of the algae in a suitable buffer (e.g., Warburg buffer No. 9) at a known cell density.

-

Place the algal suspension in the Warburg flasks.

-

Equilibrate the flasks at a constant temperature (e.g., 25 °C) and illumination.

-

Measure the baseline rate of oxygen evolution.

-

Add different concentrations of this compound to the flasks.

-

Continue to measure oxygen evolution at regular intervals (e.g., 30, 60, and 90 minutes) after the addition of the herbicide.

-

Calculate the percentage of inhibition of photosynthesis for each concentration of this compound compared to the control (no herbicide).

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of photosynthesis).

-

Toxicological Profile

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Table 4: GHS Hazard Classification for this compound

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Source:[1]

Experimental Protocol: Acute Oral Toxicity (LD₅₀) Study

A standardized acute oral toxicity study in rats is conducted to determine the LD₅₀ value of a substance. The following is a general protocol based on OECD guidelines.[11][12]

Methodology:

-

Test Animals: Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strains).

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle, with access to food and water.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage.

-

Multiple dose levels are used with a set number of animals per group (e.g., 5 males and 5 females).

-

A control group receives the vehicle only.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

A post-mortem examination is performed on all animals at the end of the study.

-

-

Data Analysis: The LD₅₀ value, which is the statistically estimated dose that would cause mortality in 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).

Analytical Methods for the Determination of this compound

The analysis of this compound in environmental samples such as water and soil is crucial for monitoring its presence and persistence. High-performance liquid chromatography (HPLC) with UV detection is a common and effective method for this purpose.[6][13][14]

Experimental Protocol: HPLC-UV Analysis of this compound in Water Samples

This protocol involves a solid-phase extraction (SPE) step for preconcentration of the analyte from the water sample, followed by HPLC-UV analysis.

Materials:

-

HPLC system with a UV detector

-

C18 SPE cartridges

-

Methanol, acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

This compound analytical standard

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Acidify the water sample (e.g., 500 mL) with formic acid.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Pass the water sample through the SPE cartridge at a controlled flow rate.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the retained this compound from the cartridge with a small volume of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 55:45 v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: UV detector set at the wavelength of maximum absorbance for this compound (e.g., 220 nm).

-

Quantification: Prepare a calibration curve using standard solutions of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Caption: Workflow for the analysis of this compound in water samples.

References

- 1. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of herbicides with photosynthetic electron transport [agris.fao.org]

- 3. experts.azregents.edu [experts.azregents.edu]

- 4. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. The effect of the herbicides simetone and DCMU on photosynthesis | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 10. scispace.com [scispace.com]

- 11. dtsc.ca.gov [dtsc.ca.gov]

- 12. acute oral ld50: Topics by Science.gov [science.gov]

- 13. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Simeton in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simeton is a member of the triazine class of herbicides, which primarily acts by inhibiting photosynthesis in susceptible plant species.[1][2] Its mechanism of action is centered on the disruption of the photosynthetic electron transport chain within Photosystem II (PSII).[3][4] this compound is absorbed by both the roots and foliage of the plant and translocates upward via the xylem to the leaves, where it exerts its effect.[2][4] The herbicide competitively binds to the QB binding site on the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone, a crucial electron carrier.[2][5][6] This blockage halts the flow of electrons, which in turn stops the production of ATP and NADPH, the energy currency and reducing power necessary for carbon fixation.[3][6][7] The interruption of electron transport leads to the formation of reactive oxygen species (ROS), causing oxidative stress, lipid peroxidation, destruction of chlorophyll, and ultimately, cell death, which manifests as chlorosis and necrosis.[1][4][5]

Introduction

This compound is a selective, systemic herbicide belonging to the s-triazine chemical family, used for pre- and post-emergence control of annual broadleaf weeds and some grasses.[2][8] Like other triazines, its herbicidal activity is directly linked to its ability to interfere with the fundamental process of photosynthesis.[1][3] Understanding the precise molecular interactions and the subsequent physiological cascade is critical for optimizing its use, managing weed resistance, and developing new herbicidal compounds. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and processes.

Core Mechanism of Action: Photosystem II Inhibition

The primary mode of action for this compound, and all triazine herbicides, is the inhibition of photosynthesis at Photosystem II.[4][5] PSII is a protein complex located in the thylakoid membranes of chloroplasts that performs the initial steps of photosynthesis, capturing light energy and using it to split water and energize electrons.[3][7]

This compound disrupts this process by blocking the electron transport chain.[3] Specifically, it binds to the D1 protein, a core subunit of the PSII reaction center.[5][6] This binding action physically obstructs the site normally occupied by plastoquinone (PQ), the mobile electron carrier that shuttles electrons from PSII to the cytochrome b6f complex.[6][7] By competitively inhibiting the binding of plastoquinone, this compound effectively halts the linear flow of electrons, which has two major consequences:

-

Cessation of Energy Production : The electron flow is essential for generating a proton gradient across the thylakoid membrane, which drives the synthesis of ATP. It also provides the electrons needed to reduce NADP+ to NADPH.[7] By blocking this flow, this compound prevents the production of both ATP and NADPH, starving the plant of the chemical energy required to fix CO2 and produce carbohydrates.[6]

-

Induction of Oxidative Stress : The blockage of electron transfer leads to an over-excited state in the PSII reaction center and the accumulation of highly reactive triplet chlorophyll and superoxide radicals.[5] These reactive oxygen species (ROS) cause widespread cellular damage through lipid peroxidation of membranes, protein denaturation, and chlorophyll degradation.[1][5]

The resulting starvation and oxidative damage lead to the characteristic symptoms of triazine herbicide injury: yellowing of the leaves (chlorosis), followed by tissue death (necrosis), typically appearing on older leaves first due to translocation in the xylem.[4]

Caption: Molecular mechanism of this compound at the D1 protein of Photosystem II.

Physiological Cascade and Morphological Effects

The molecular inhibition at PSII initiates a cascade of physiological events that culminate in plant death.

-

Uptake and Translocation : this compound is readily absorbed by plant roots and, to a lesser extent, by foliage.[2] It is then transported upward throughout the plant via the apoplastic pathway (in the xylem with the transpiration stream).[4][9]

-

Accumulation : Due to its movement in the xylem, this compound accumulates in the leaves, particularly at the margins of older leaves where transpiration is highest.[4]

-

Photosynthesis Inhibition : As described, this compound binds to the D1 protein in chloroplasts, halting electron transport.[5]

-

ROS Production and Cellular Damage : The blocked electron flow leads to a rapid buildup of ROS, causing lipid peroxidation, which destroys cell membrane integrity.[5] This leads to leakage of cell contents and rapid desiccation.

-

Symptom Development : Visible symptoms typically appear 3 to 5 days after application.[2] They begin as interveinal chlorosis on the oldest leaves, starting at the leaf margins and progressing inward.[4] This is followed by necrosis of the affected tissues, leading to widespread plant death within 7 to 10 days under optimal conditions.[2]

Caption: Physiological cascade of events following this compound application in plants.

Quantitative Data Summary

Quantitative analysis from laboratory and field studies provides insight into the efficacy and potency of this compound.

Table 1: Laboratory Photosynthesis Inhibition Data This table summarizes the concentration of this compound required to inhibit photosynthetic activity by 50% in an algal model system.

| Parameter | Organism | Concentration (Molar) | Experimental Endpoint | Source |

| Inhibition Concentration (IC50) | Scenedesmus sp. | 4 x 10-6 M | Oxygen Evolution | [10] |

Table 2: Field Efficacy Trial Data This table presents results from field trials demonstrating this compound's effectiveness in controlling weeds and its impact on crop yield.

| Crop | Target Weeds | Application Rate (L/ha) | Weed Control (%) | Yield Increase (%) | Source |

| Sugarcane | Crabgrass, Pigweed | 2.5 | 92 | 15 | [2] |

| Cotton | General Weeds | 2.0 | 88 | Not Specified | [2] |

| Note: Applied as a tank mix with S-metolachlor. |

Experimental Protocols

Protocol: Photosynthesis Inhibition Assay via Oxygen Evolution

This protocol is based on the methodology used to determine the IC50 of PSII inhibitors.[10]

Objective: To quantify the inhibitory effect of this compound on photosynthetic activity by measuring the rate of oxygen evolution in a unicellular algal suspension.

Materials:

-

Unicellular green algae culture (Scenedesmus sp.) in the logarithmic growth phase.

-

Warburg apparatus or a Clark-type oxygen electrode.

-

Temperature-controlled water bath.

-

Light source with controlled intensity.

-

Warburg buffer No. 9 (carbonate/bicarbonate buffer).

-

This compound stock solution of known concentration.

-

Reaction vessels.

Procedure:

-

Algae Preparation: Harvest algae by centrifugation and resuspend in fresh Warburg buffer to a specific cell density.

-

System Setup: Add a defined volume of the algal suspension to the reaction vessels. Equilibrate the vessels in the Warburg apparatus water bath at 25°C for 15 minutes with the light source on.

-

Baseline Measurement: Measure the basal rate of oxygen evolution for a set period (e.g., 30 minutes) to establish a baseline photosynthetic rate.

-

Herbicide Addition: Introduce varying concentrations of this compound (and a control with no herbicide) to the reaction vessels. For IC50 determination, a serial dilution series (e.g., 10-8 M to 10-4 M) is required.

-

Inhibition Measurement: After adding the herbicide, allow for a 30-minute incubation period, then measure the rate of oxygen evolution again for the same duration as the baseline.

-

Data Analysis:

-

Calculate the rate of oxygen evolution before and after herbicide addition for each concentration.

-

Express the inhibition as a percentage relative to the control group.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration causing 50% inhibition) from the resulting dose-response curve.

-

Caption: Experimental workflow for a photosynthesis inhibition bioassay.

Protocol: Whole-Plant Efficacy Bioassay

This protocol outlines a standard greenhouse procedure to assess the herbicidal efficacy of this compound on a target weed species.[11]

Objective: To determine the dose-response of a target weed species to post-emergence application of this compound under controlled conditions.

Materials:

-

Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - Pigweed).

-

Pots filled with standard potting medium.

-

Controlled environment greenhouse or growth chamber.

-

This compound 18% EC formulation.[2]

-

Laboratory track sprayer calibrated to deliver a precise volume.

-

Non-ionic surfactant.

Procedure:

-

Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Treatment Preparation: Once plants reach a consistent growth stage (e.g., 2-4 true leaves), select uniform individuals for the experiment. Prepare a series of this compound spray solutions at different concentrations (doses), including a zero-dose control. Add a non-ionic surfactant (e.g., 0.2% v/v) to each solution as recommended.[2]

-

Herbicide Application: Transfer the pots to the track sprayer. Apply the different herbicide doses to replicate groups of plants. Ensure even coverage.

-

Post-Application Care: Return the treated plants to the greenhouse and maintain them under the same optimal conditions.

-

Data Collection:

-

At set intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess phytotoxicity using a 0-100% scale (0 = no injury, 100 = plant death).

-

At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each plant.

-

-

Data Analysis:

-

Dry the harvested biomass in an oven at 60°C until a constant weight is achieved.

-

Calculate the average biomass reduction for each dose relative to the untreated control.

-

Analyze the data using regression analysis to determine the GR50 (the dose required to cause a 50% reduction in plant growth/biomass).

-

Conclusion

The mechanism of action of this compound in plants is a well-defined process centered on the specific and potent inhibition of Photosystem II. By competitively binding to the D1 protein, this compound disrupts the photosynthetic electron transport chain, leading to a cascade of events including energy deprivation and severe oxidative stress, which ultimately results in plant death. This detailed understanding of its molecular target and physiological impact is fundamental for its effective use in agriculture and provides a basis for the continued development of herbicidal technologies.

References

- 1. Triazine herbicides [m.chemicalbook.com]

- 2. Simetryn 18% EC Herbicide | Selective Pre- & Post-Emergent Weed Control [smagrichem.com]

- 3. teamchem.co [teamchem.co]

- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 8. sipcam-oxon.com [sipcam-oxon.com]

- 9. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

Simeton (Simethicone): A Technical Guide on its Physicochemical Properties and Mechanism of Action

Introduction: While the query specified "Simeton," it is highly probable that this refers to Simethicone , a widely used over-the-counter medication for the relief of gas. This technical guide will, therefore, focus on the discovery, synthesis, and mechanism of action of Simethicone, tailored for an audience of researchers, scientists, and drug development professionals. Simethicone is an anti-foaming agent that works by reducing the surface tension of gas bubbles, causing them to coalesce and be more easily expelled from the gastrointestinal tract.

Discovery and Development

Simethicone was first introduced in the 1950s as a treatment for gas and bloating. It is a mixture of polydimethylsiloxane (PDMS) and silicon dioxide. The addition of silicon dioxide to the PDMS creates a hydrophobic and highly effective anti-foaming agent. Its development was based on the understanding of the physical properties of silicones and their ability to act as surfactants.

Synthesis Pathway

The primary component of simethicone, polydimethylsiloxane (PDMS), is synthesized through a process of hydrolysis and polymerization of dichlorodimethylsilane.

Step 1: Hydrolysis of Dichlorodimethylsilane Dichlorodimethylsilane ((CH₃)₂SiCl₂) is hydrolyzed with water to form a mixture of cyclic and linear siloxanes.

(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl

Step 2: Polymerization The resulting silanols, (CH₃)₂Si(OH)₂, are then polymerized. This polymerization can be controlled to produce PDMS of varying chain lengths and viscosities. The process is typically catalyzed by an acid or a base.

n(CH₃)₂Si(OH)₂ → [-(CH₃)₂SiO-]n + nH₂O

Step 3: Formulation with Silicon Dioxide The synthesized PDMS is then intimately mixed with finely powdered silicon dioxide (SiO₂) to form simethicone. This mixture enhances the anti-foaming properties of the PDMS.

Physicochemical Properties

The efficacy of simethicone as an anti-foaming agent is dependent on its physicochemical properties, which are summarized in the table below.

| Property | Value |

| Appearance | Translucent, gray, viscous liquid |

| Viscosity | 20-40 cSt at 25°C |

| Specific Gravity | 0.964-0.970 at 25°C |

| Refractive Index | 1.404-1.410 at 25°C |

| Silicon Dioxide Content | 4.0%-7.0% w/w |

Mechanism of Action

Simethicone does not exert its effects through a pharmacological mechanism. Instead, it has a purely physical mode of action. It is a non-systemic drug that is not absorbed into the bloodstream. Its anti-foaming action is a result of its ability to lower the surface tension of gas bubbles in the gastrointestinal tract.

The presence of finely divided silicon dioxide within the polydimethylsiloxane fluid enhances its spreading ability and allows it to penetrate the mucus-surrounded gas bubbles more effectively. By reducing the surface tension, the smaller gas bubbles coalesce into larger bubbles that can be more easily passed from the body through belching or flatus.

Caption: Mechanism of action of Simethicone in the GI tract.

Experimental Protocols

In Vitro Anti-Foaming Activity Assay

This protocol provides a method for evaluating the anti-foaming activity of simethicone in a laboratory setting.

Materials:

-

1% w/v solution of sodium lauryl sulfate in deionized water

-

Simethicone emulsion (e.g., 30% w/v)

-

100 mL graduated cylinders with stoppers

-

Shaker

Procedure:

-

Add 50 mL of the 1% sodium lauryl sulfate solution to two 100 mL graduated cylinders.

-

To one cylinder, add a specific amount of the simethicone emulsion (e.g., 0.1 mL). The other cylinder will serve as the control.

-

Stopper both cylinders and shake them vigorously for 30 seconds.

-

Immediately after shaking, record the initial foam volume in both cylinders.

-

Record the foam volume at regular intervals (e.g., 1, 5, and 10 minutes) to determine the rate of foam collapse.

-

The anti-foaming activity can be quantified by comparing the foam volume and stability in the simethicone-treated cylinder to the control cylinder.

Caption: Workflow for the in vitro anti-foaming assay.

Quantitative Data on Efficacy

The efficacy of simethicone is often measured by its ability to reduce foam height in a standardized in vitro test. The following table presents representative data from such an assay.

| Time (minutes) | Foam Height (mL) - Control | Foam Height (mL) - With Simethicone |

| 0 | 45 | 5 |

| 1 | 42 | 2 |

| 5 | 38 | 0 |

| 10 | 35 | 0 |

Conclusion

Simethicone is a safe and effective anti-foaming agent with a well-established physical mechanism of action. Its synthesis from dichlorodimethylsilane and formulation with silicon dioxide results in a product with optimal properties for reducing the surface tension of gas bubbles in the gastrointestinal tract. The in vitro methods described provide a reliable means of quantifying its anti-foaming efficacy. For drug development professionals, simethicone serves as a prime example of a physically acting agent that addresses a common physiological complaint without systemic absorption or pharmacological intervention.

An In-depth Technical Guide on the Environmental Fate and Transport of Simeton

A Note on Data Availability

A comprehensive review of publicly accessible scientific literature reveals a significant lack of specific experimental data on the environmental fate and transport of the triazine herbicide, Simeton (CAS No. 673-04-1). While information regarding its chemical identity is available, detailed studies quantifying its persistence, mobility, and toxicity in various environmental compartments are not presently published. Therefore, this guide will provide a foundational understanding of this compound's expected environmental behavior based on the well-documented fate and transport of structurally related triazine herbicides, such as atrazine and simazine. The experimental protocols and diagrams presented are generalized representations for this class of compounds.

Chemical Identity of this compound

This compound is a methoxy-1,3,5-triazine herbicide.[1] Its chemical structure and basic properties are outlined below.

| Property | Value | Reference |

| CAS Number | 673-04-1 | [2][3][4][5] |

| Molecular Formula | C₈H₁₅N₅O | [3][5] |

| Molecular Weight | 197.24 g/mol | [1][3] |

| IUPAC Name | N²,N⁴-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | [1] |

| Synonyms | Simetone, Methoxy simazine, Gesadural, G-30044 | [1][3][5] |

| Water Solubility | 3.2 g/L (at 21°C) | [5][6] |

General Environmental Fate and Transport of Triazine Herbicides

The environmental fate of triazine herbicides is governed by a combination of transport and transformation processes, including sorption to soil particles, chemical and microbial degradation, and movement through soil and water.

2.1. Soil Sorption and Mobility

The mobility of triazine herbicides in soil is largely controlled by their sorption to soil organic matter and clay particles. Herbicides in this class are generally considered to be of low to moderate mobility. The extent of sorption is influenced by soil properties such as organic carbon content, clay content, and pH. Higher organic matter and clay content tend to increase sorption, thereby reducing the potential for leaching into groundwater.

2.2. Degradation Processes

Triazine herbicides undergo degradation in the environment through several key pathways:

-

Microbial Degradation: This is often the primary mechanism of degradation in soil and water. Microorganisms can utilize triazines as a source of carbon and nitrogen, breaking them down through processes such as N-dealkylation (the removal of the ethyl or isopropyl side chains) and hydroxylation (replacing the chlorine or methoxy group with a hydroxyl group).[7] For instance, studies on atrazine have shown that biodegradation leads to the formation of metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA).[7]

-

Chemical Hydrolysis: This process involves the chemical reaction of the triazine molecule with water, leading to the replacement of the substituent at the C-2 position (in the case of this compound, the methoxy group) with a hydroxyl group. The rate of hydrolysis is influenced by pH and temperature.

-

Photolysis: Photodegradation can occur when triazine herbicides are exposed to sunlight, particularly in surface waters or on the soil surface. This process involves the breakdown of the molecule by light energy. The presence of sensitizing substances, such as humic acids in natural waters, can enhance the rate of photolysis.[8]

The persistence of triazine herbicides in the environment is variable, with reported soil half-lives ranging from weeks to months, depending on environmental conditions.[9][10]

2.3. Transport Mechanisms

The primary transport mechanisms for triazine herbicides in the environment include:

-

Leaching: Due to their moderate water solubility, there is a potential for triazine herbicides and their more mobile degradation products to leach through the soil profile and reach groundwater.

-

Surface Runoff: Following rainfall events, these herbicides can be transported from agricultural fields into surface water bodies like streams, rivers, and lakes.[11]

-

Atmospheric Transport: Volatilization from soil and plant surfaces can lead to the atmospheric transport of some triazine herbicides, with subsequent deposition in other areas through rainfall.[9]

Conceptual Diagrams

The following diagrams illustrate the generalized environmental fate of a triazine herbicide and a typical experimental workflow for its study.

References

- 1. This compound | C8H15N5O | CID 12654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Traceable Reference Standard for Residue Analysis (CAS 673-04-1) [witega.de]

- 3. This compound PESTANAL , analytical standard 673-04-1 [sigmaaldrich.com]

- 4. esslabshop.com [esslabshop.com]

- 5. This compound | 673-04-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 1 General description [www2.mst.dk]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.usgs.gov [pubs.usgs.gov]

Simethicone's Degradation Profile: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products and pathways of simethicone, a critical anti-foaming agent in numerous pharmaceutical formulations. A thorough understanding of its stability and degradation profile is paramount for ensuring drug product quality, safety, and efficacy throughout its shelf life. This document details the primary degradation mechanisms—thermal, hydrolytic, and oxidative—and provides insights into the resulting degradants.

Core Degradation Pathways and Products

Simethicone, a mixture of polydimethylsiloxane (PDMS) and silicon dioxide, is generally stable under recommended storage conditions. However, it is susceptible to degradation under specific environmental stresses, including elevated temperatures, extreme pH, and exposure to oxidizing agents.

Thermal Degradation

Thermal stress is a primary driver of simethicone degradation. The principal mechanism is an intramolecular "back-biting" reaction within the polydimethylsiloxane chain. This process, which can be catalyzed by the presence of silica gel, leads to the cleavage of siloxane (Si-O) bonds and the formation of cyclic siloxane oligomers.[1][2] The most prominent of these are:

-

Octamethylcyclotetrasiloxane (D4)

-

Decamethylcyclopentasiloxane (D5)

-

Dodecamethylcyclohexasiloxane (D6)

Significant formation of D4 and D5 has been observed at temperatures around 75°C.[1][2] Studies have shown that simethicone begins to degrade even at room temperature, with higher temperatures accelerating this process.[3]

Hydrolytic Degradation

Simethicone's stability is also influenced by pH. The PDMS polymer can undergo hydrolysis under highly acidic (pH < 3) or alkaline (pH > 10) conditions.[1][2] This degradation pathway involves the cleavage of siloxane bonds to form various silanols (compounds containing Si-OH groups).[1][2] The most abundant hydrolysis product is dimethylsilanediol (DMSD).[4] Other hydrolysis products can include small cyclic and linear oligomers.[4]

Kinetic studies have shown that hydrolysis is more rapid in the presence of certain catalysts and solvents.[4] For instance, the degradation rate is higher in alkaline conditions compared to acidic conditions.[5][6][7]

Oxidative and Thermo-Oxidative Degradation

Simethicone is incompatible with strong oxidizing agents. While specific oxidative degradation products at ambient temperatures are not extensively documented in publicly available literature, forced degradation studies are a standard evaluation.[1][2]

Under thermo-oxidative conditions (heat in the presence of oxygen), the degradation of PDMS follows a different path and does not primarily form cyclic siloxanes.[8] Instead, the volatile degradation products typically consist of:[8]

-

Carbon monoxide (CO)

-

Water (H₂O)

-

Formaldehyde (CH₂O)

-

Carbon dioxide (CO₂)

-

Methanol

-

Traces of formic acid

The proposed mechanism for thermo-oxidative degradation below 350-400°C involves a free-radical process.[8] This process begins with the oxidation of the methyl side groups.[1]

Quantitative Degradation Data

The following tables summarize representative quantitative data on the degradation of simethicone under various stress conditions. The exact degradation percentages can vary depending on the specific formulation, manufacturing process, and analytical methodology employed.

Table 1: Thermal Degradation of Simethicone

| Temperature (°C) | Duration | Degradation (%) | Major Degradation Products |

| 75 | 24 hours | 5 - 15 | D4, D5 |

| 105 | 12 hours | > 20 | D4, D5, D6 |

Data synthesized from forced degradation studies.[1]

Table 2: Hydrolytic Degradation of Simethicone at 24°C

| Condition | Duration | Degradation Rate (mgSi L⁻¹ day⁻¹) | Primary Degradation Products |

| pH 2 (HCl) | 46 days | 0.07 | Silanols (e.g., DMSD) |

| pH 12 (NaOH) | 46 days | 0.28 | Silanols (e.g., DMSD) |

| Demineralized Water (pH 6) | 46 days | 0.002 | Silanols (e.g., DMSD) |

Data based on kinetic studies of PDMS hydrolysis, assuming zeroth-order kinetics.[5][6][7]

Degradation Pathways and Experimental Workflows

Visual representations of the degradation pathways and a typical experimental workflow for forced degradation studies are provided below.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. Degradation of simethicone – A study on formation of D4, D5 and D6 | LUP Student Papers [lup.lub.lu.se]

- 4. doria.fi [doria.fi]

- 5. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificspectator.com [scientificspectator.com]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

Ecotoxicology of Simeton in aquatic ecosystems

An in-depth analysis of the ecotoxicology of the triazine herbicide, Simazine, reveals significant impacts on aquatic ecosystems. This technical guide synthesizes available data on its environmental fate, toxicity to a range of aquatic organisms, and the methodologies used to ascertain these effects.

Disclaimer: Initial searches for "Simeton" did not yield relevant scientific data, suggesting a potential misspelling or obscurity of the term. Given the similarity in name and the availability of extensive ecotoxicological data, this guide focuses on "Simazine," a widely studied triazine herbicide.

Environmental Fate and Transport

Simazine is a pre-emergence herbicide used to control broad-leaved and grassy weeds.[1][2] It primarily enters aquatic environments through surface runoff and leaching from treated agricultural lands.[3][4]

Persistence and Degradation:

Simazine is moderately persistent in the environment.[5] Its half-life in soil can range from 28 to 149 days, with an average of 60 days.[5] In aquatic systems, the average half-life is approximately 30 days, influenced by factors such as the presence of algae and other aquatic plants.[1][5] The primary mechanisms of dissipation are microbial degradation and, to a lesser extent, photolysis.[3][6] Hydrolysis is a significant degradation pathway in lower pH soils but is less important in neutral pH water.[5][6]

Mobility and Bioaccumulation:

With a water solubility of 5 mg/L at 20°C, Simazine is considered to have the potential to leach into groundwater.[7] Despite its low water solubility, it is mobile in soil, and its movement is influenced by soil type and organic matter content.[1][5] Simazine has a low potential for bioaccumulation in aquatic organisms, as indicated by a log octanol-water partition coefficient (log Kow) of 2.1 and bioconcentration factors (BCFs) of less than 100.[3][7] It is rapidly excreted or metabolized by fish, with a depuration half-life of less than 7 days.[3]

Aquatic Ecotoxicity

Simazine demonstrates a wide range of toxicity to aquatic organisms, with photosynthetic organisms being particularly sensitive due to its mode of action: the inhibition of photosynthetic electron transport.[3][8]

Toxicity to Aquatic Fauna

Fish: Simazine generally exhibits low acute toxicity to fish.[3]

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Rainbow trout (Oncorhynchus mykiss) | 96-h LC50 | >100 | 96 hours | [5] |

| Bluegill sunfish (Lepomis macrochirus) | 96-h LC50 | 100 | 96 hours | [5] |

| Fathead minnow (Pimephales promelas) | 96-h LC50 | 0.100 | 96 hours | [5] |

| Medaka (Oryzias latipes) | 48-h LC50 | >10 | 48 hours | [3] |

| Striped bass (Morone saxatilis) (3-day old larvae) | 48-h LC50 | 16 - 18 | 48 hours | [9] |

| Striped bass (Morone saxatilis) (7-day old larvae) | 48-h LC50 | >100 | 48 hours | [9] |

Aquatic Invertebrates: The toxicity of Simazine to aquatic invertebrates varies among species.

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Daphnia magna | 48-h EC50 | >3.5 | 48 hours | [3] |

| Daphnia pulex | 48-h LC50 | >50 | 48 hours | [9] |

| Seed shrimp (Cypridopsis vidua) | 48-h EC50 | 3.2 | 48 hours | [3] |

| Stonefly larvae (Pteronarcys sp.) | 96-h LC50 | 1.9 | 96 hours | [3] |

| Oysters | 96-h LC50 | >3.7 | 96 hours | [5] |

Toxicity to Aquatic Flora

Algae and aquatic plants are highly susceptible to Simazine.

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Periphytic algae community | LC50 | 100 | Not Specified | [3] |

| Scenedesmus acutus | 1-d NOEC | 0.65 | 24 hours | [8] |

| Various algae species | Lethal Concentration | 6 | Not Specified | [4] |

Experimental Protocols

Standardized testing methodologies are crucial for assessing the ecotoxicological effects of Simazine. The following are summaries of typical protocols.

Acute Toxicity Test for Fish (e.g., OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

-

Test Organisms: A recommended species such as Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) is selected.

-

Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in tanks with controlled temperature, lighting, and water quality parameters (pH, dissolved oxygen).

-

Procedure: A range of Simazine concentrations and a control (no Simazine) are prepared. A specific number of fish are introduced into each test tank.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods such as probit analysis.

Acute Immobilisation Test for Daphnia sp. (e.g., OECD Guideline 202)

This test assesses the concentration at which 50% of the daphnids are unable to swim (EC50) after a 48-hour exposure.

-

Test Organisms: Young daphnids (Daphnia magna or Daphnia pulex), less than 24 hours old, are used.

-

Test Conditions: The test is performed in beakers under controlled temperature and light conditions.

-

Procedure: Daphnids are exposed to a series of Simazine concentrations and a control.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 value is determined statistically.

Algal Growth Inhibition Test (e.g., OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.

-

Test Organism: A species of green algae, such as Scenedesmus subspicatus or Pseudokirchneriella subcapitata, is used.

-

Test Conditions: The test is conducted in flasks containing a nutrient-rich medium under constant illumination and temperature.

-

Procedure: Exponentially growing algal cultures are exposed to various concentrations of Simazine.

-

Observations: Algal growth is measured over 72 hours by cell counts or another biomass surrogate (e.g., fluorescence).

-

Data Analysis: The concentration that inhibits growth by 50% (EC50) is calculated based on growth rates and yield.

Visualizations

Experimental Workflow for Aquatic Toxicity Testing

Caption: Generalized workflow for aquatic ecotoxicology testing of Simazine.

Signaling Pathway: Simazine's Inhibition of Photosynthesis

Caption: Mechanism of Simazine's herbicidal action via inhibition of Photosystem II.

References

- 1. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Simazine - Canada.ca [canada.ca]

- 2. Triazine Herbicides & Pesticides | Study.com [study.com]

- 3. ccme.ca [ccme.ca]

- 4. Simazine - Coastal Wiki [coastalwiki.org]

- 5. EXTOXNET PIP - SIMAZINE [extoxnet.orst.edu]

- 6. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. waterquality.gov.au [waterquality.gov.au]

- 9. Acute Toxicity Effects of Simazine on Daphnia Pulex and Larval Striped Bass [seafwa.org]

A Technical Guide to Simeton's Soil Sorption and Leaching Potential: Methodology and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the soil sorption and leaching potential of the triazine herbicide, simeton. Due to a lack of publicly available, specific quantitative data for this compound, this document focuses on the established experimental protocols and provides a comparative analysis with related triazine compounds. This guide is intended to equip researchers with the necessary framework to conduct their own environmental fate studies for this compound or similar molecules.

Introduction to Soil Sorption and Leaching

The environmental fate of a pesticide like this compound is significantly influenced by its interaction with soil particles. Soil sorption refers to the process where a chemical binds to soil particles, which can reduce its concentration in the soil solution and limit its mobility. The primary mechanisms of sorption for organic compounds like triazine herbicides are partitioning into soil organic matter and interactions with clay mineral surfaces[1][2].

The leaching potential is the likelihood of a chemical to move through the soil profile with percolating water, potentially contaminating groundwater. Leaching is inversely related to soil sorption; strongly sorbed compounds are less likely to leach[3][4]. Key parameters used to quantify soil sorption and predict leaching potential include the soil-water partition coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and the Freundlich adsorption coefficient (Kf)[5].

Experimental Protocol for Determining Soil Sorption: OECD Guideline 106

The internationally recognized standard for determining the adsorption-desorption characteristics of a chemical is the OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method [6][7][8][9][10]. This method is designed to be applicable to a wide range of chemical substances and soil types.

Objective: To determine the adsorption/desorption distribution coefficients (Kd, Koc) and, if necessary, the Freundlich adsorption isotherm constants (Kf, 1/n) of a test substance on various soils.

Principle: A solution of the test substance in a 0.01 M CaCl2 solution (to mimic soil solution ionic strength) is equilibrated with a known amount of soil. The concentration of the test substance is measured in the aqueous phase before and after equilibration. The amount of substance adsorbed to the soil is calculated by the difference[8].

Materials and Reagents:

-

Test substance (this compound)

-

Radiolabeled test substance (e.g., ¹⁴C-simeton) is preferred for accurate quantification at low concentrations.

-

At least five different soil types with varying properties (pH, organic carbon content, texture).

-

0.01 M Calcium Chloride (CaCl₂) solution.

-

Centrifuge tubes with screw caps (low adsorption material).

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrumentation for quantifying the test substance (e.g., Liquid Scintillation Counter for radiolabeled compounds, HPLC for non-labeled compounds).

Experimental Workflow:

The OECD 106 guideline is typically conducted in three tiers:

-

Tier 1: Preliminary Study: This phase aims to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for potential degradation of the test substance during the experiment[10].

-

Tier 2: Screening Test: Adsorption kinetics are studied in five different soils at a single concentration to determine the distribution coefficients Kd and Koc[10].

-

Tier 3: Main Study (Adsorption Isotherm): If significant adsorption is observed, this tier is performed to determine the Freundlich adsorption isotherm by testing a range of concentrations[10].

References

- 1. The Adsorption of Some s-Triazines in Soils | Weeds | Cambridge Core [cambridge.org]

- 2. Adsorption of triazine herbicides on soil organic matter, including a short review on soil organic matter chemistry. | Semantic Scholar [semanticscholar.org]

- 3. Effects of aged sorption on pesticide leaching to groundwater simulated with PEARL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 7. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

A Technical Guide to the Bioaccumulation and Bioconcentration of Simetone

Disclaimer: The term "Simeton" is likely a misspelling of "Simetone," an obsolete triazine herbicide also known as methoxy simazine.[1] Publicly available quantitative data on the bioaccumulation and bioconcentration of Simetone is limited. This guide provides a comprehensive overview of the principles, experimental protocols, and key considerations for assessing the bioaccumulation and bioconcentration of substances like Simetone, in line with established scientific and regulatory frameworks.

Introduction to Bioaccumulation and Bioconcentration

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.[2][3] It occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. Bioaccumulation can occur through two primary routes:

-

Bioconcentration: The uptake of a chemical substance from the surrounding water by an aquatic organism through its respiratory surfaces and skin.[4][5] It is a key process for water-borne contaminants.

-

Biomagnification: The process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

This guide focuses on bioconcentration and the broader concept of bioaccumulation from both water and dietary sources. The potential for a substance to bioaccumulate is a critical component of environmental risk assessment.[2]

Quantitative Assessment of Bioaccumulation and Bioconcentration

The extent to which a substance can bioaccumulate is quantified by several key metrics. These are typically determined through laboratory experiments or field studies.[6][7]

Table 1: Key Metrics for Quantifying Bioaccumulation and Bioconcentration

| Metric | Symbol | Definition | Primary Exposure Route |

| Bioconcentration Factor | BCF | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.[4] | Water |

| Bioaccumulation Factor | BAF | The ratio of the concentration of a chemical in an organism to its concentration in the ambient environment (water, soil, or sediment), considering all routes of exposure including diet.[5] | Water, Diet, Sediment |

| Biota-Sediment Accumulation Factor | BSAF | The ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. | Sediment and Diet |

| Biomagnification Factor | BMF | The ratio of the concentration of a chemical in an organism to the concentration in its diet. | Diet |

Experimental Protocols for Bioconcentration and Bioaccumulation Studies

Standardized protocols are crucial for generating reliable and comparable data. The most widely recognized guideline for fish bioaccumulation studies is the OECD Guideline 305.[2][8]

This guideline describes two methods for determining the bioaccumulation potential of a chemical in fish: an aqueous exposure test and a dietary exposure test.[2][9]

Aqueous Exposure (for BCF determination):

-

Test Organism Selection: A species with a low metabolic rate for the test substance is chosen, such as rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus).

-

Acclimation: Fish are acclimated to laboratory conditions for a specified period.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in water for a period sufficient to reach steady-state (typically 28 to 60 days).[6] Water and fish tissue concentrations are measured at regular intervals.

-

Depuration (Elimination Phase): After the uptake phase, the fish are transferred to clean water, and the decrease in the substance's concentration in their tissues is monitored over time.[10]

-

Data Analysis: The BCF can be calculated in two ways:

-

Steady-State BCF (BCFss): The ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

-

Dietary Exposure (for BMF determination):

This method is particularly relevant for substances with low water solubility.

-

Test Diet Preparation: The test substance is incorporated into the food at a known concentration.

-

Exposure: Fish are fed the spiked food for a defined period.

-

Depuration: Fish are then fed clean food, and the elimination of the substance is monitored.

-

Data Analysis: The BMF is calculated from the uptake and depuration rates.

Below is a generalized workflow for an aqueous exposure bioconcentration study.

Conceptual Pathways of Bioaccumulation

The following diagram illustrates the conceptual relationship between bioconcentration and bioaccumulation, highlighting the different exposure pathways for an aquatic organism.

Factors Influencing Bioaccumulation

Several factors related to the chemical's properties, the organism, and the environment can influence the extent of bioaccumulation.

Table 2: Factors Affecting Bioaccumulation

| Factor Category | Specific Factor | Influence on Bioaccumulation |

| Chemical Properties | Octanol-Water Partition Coefficient (Kow) | Higher Kow (more lipophilic) generally leads to higher bioaccumulation potential. |

| Water Solubility | Lower solubility can be associated with higher bioaccumulation. | |

| Molecular Size | Very large molecules may have difficulty crossing biological membranes, potentially reducing uptake. | |

| Persistence | Chemicals that are resistant to degradation (metabolism) will accumulate to a greater extent. | |

| Organism Characteristics | Species | Different species have varying metabolic rates, lipid content, and feeding habits. |

| Lipid Content | Organisms with higher lipid content tend to accumulate more lipophilic substances. | |

| Age and Size | Older, larger organisms may have had longer exposure times and may exhibit different metabolic rates. | |

| Trophic Level | Organisms at higher trophic levels may exhibit biomagnification. | |

| Environmental Conditions | Temperature | Higher temperatures can increase metabolic and uptake rates. |

| Water Quality | Parameters like pH and organic carbon content can affect the bioavailability of the chemical. |

Conclusion

While specific quantitative data for Simetone bioaccumulation are not widely available, the established principles and experimental protocols outlined in this guide provide a robust framework for its assessment. Understanding the potential for bioaccumulation and bioconcentration is essential for evaluating the environmental risk posed by Simetone and other chemical substances. Future research should focus on generating empirical data for Simetone to fill the current knowledge gaps and allow for a more definitive risk assessment.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Bioaccumulation - Fraunhofer IME [ime.fraunhofer.de]

- 3. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioconcentration - Wikipedia [en.wikipedia.org]

- 5. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. cefas.co.uk [cefas.co.uk]

Simeton: An In-depth Technical Guide on its Effects on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simeton, a member of the triazine class of herbicides, primarily functions by inhibiting photosynthesis in target plant species.[1] This mode of action, however, is not exclusive to weeds and can have significant impacts on a range of non-target organisms, particularly in aquatic ecosystems. This guide synthesizes the available information on the ecotoxicology of triazine herbicides as a proxy for understanding the potential effects of this compound. It covers the primary mechanism of action, summarizes key quantitative toxicity data for representative triazine herbicides, details standardized experimental protocols for ecotoxicity testing, and provides visualizations of the key biological pathway affected and a typical experimental workflow.

Mechanism of Action in Non-Target Organisms

The primary mode of action for this compound and other triazine herbicides is the inhibition of photosynthetic electron transport.[2] Specifically, these compounds bind to the D1 protein of the photosystem II (PSII) complex in the chloroplasts of plants and algae.[3] This binding blocks the plastoquinone (QB) binding site, thereby interrupting the electron flow from PSII to photosystem I (PSI). The disruption of this fundamental process leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause oxidative stress and subsequent cellular damage, ultimately leading to cell death in sensitive organisms.[3]

While this mechanism is most pronounced in photosynthetic organisms like algae and aquatic plants, indirect effects can be observed in higher trophic levels. Disruption of primary producers can lead to alterations in the food web structure and impact invertebrates and fish that rely on these organisms for food and habitat.[4]

Data Presentation: Ecotoxicity of Triazine Herbicides

The following tables summarize representative quantitative toxicity data for the triazine herbicides atrazine and simazine, which are structurally and functionally similar to this compound. This data provides an indication of the potential toxicity of this compound to various non-target organisms.

Table 1: Acute Toxicity of Atrazine to Non-Target Aquatic Organisms

| Species | Taxon | Endpoint (Duration) | Value (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 (96 h) | 4,500 - 11,000 | U.S. EPA ECOTOX |

| Lepomis macrochirus (Bluegill Sunfish) | Fish | LC50 (96 h) | 5,900 - 16,000 | U.S. EPA ECOTOX |

| Daphnia magna (Water Flea) | Invertebrate | EC50 (48 h) | 6,900 - 36,000 | U.S. EPA ECOTOX |

| Selenastrum capricornutum (Green Algae) | Algae | EC50 (72 h) | 49 - 130 | U.S. EPA ECOTOX |

Table 2: Chronic Toxicity of Atrazine to Non-Target Aquatic Organisms

| Species | Taxon | Endpoint (Duration) | Value (µg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | Fish | NOEC (35 d) | 630 | U.S. EPA ECOTOX |

| Daphnia magna (Water Flea) | Invertebrate | NOEC (21 d) | 100 - 200 | U.S. EPA ECOTOX |

| Selenastrum capricornutum (Green Algae) | Algae | NOEC (72 h) | 12 | U.S. EPA ECOTOX |

Table 3: Acute Toxicity of Simazine to Non-Target Aquatic Organisms

| Species | Taxon | Endpoint (Duration) | Value (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 (96 h) | >100,000 | U.S. EPA ECOTOX |

| Lepomis macrochirus (Bluegill Sunfish) | Fish | LC50 (96 h) | >100,000 | U.S. EPA ECOTOX |

| Daphnia magna (Water Flea) | Invertebrate | EC50 (48 h) | 1,100 - 4,700 | U.S. EPA ECOTOX |

| Scenedesmus subspicatus (Green Algae) | Algae | EC50 (72 h) | 100 | U.S. EPA ECOTOX |

Table 4: Chronic Toxicity of Simazine to Non-Target Aquatic Organisms

| Species | Taxon | Endpoint (Duration) | Value (µg/L) | Reference |

| Pimephales promelas (Fathead Minnow) | Fish | NOEC (32 d) | 1,200 | U.S. EPA ECOTOX |

| Daphnia magna (Water Flea) | Invertebrate | NOEC (21 d) | 160 | U.S. EPA ECOTOX |

| Scenedesmus subspicatus (Green Algae) | Algae | NOEC (72 h) | 20 | U.S. EPA ECOTOX |

Experimental Protocols

The following are detailed methodologies for key ecotoxicity tests, based on internationally accepted OECD Guidelines for the Testing of Chemicals.[1][5] These protocols are essential for generating reliable and comparable data for risk assessment.

Fish, Acute Toxicity Test (OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Test Organism: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[6]

Methodology:

-

Test System: A static, semi-static, or flow-through system can be used. For volatile or unstable substances, a flow-through system is recommended to maintain constant exposure concentrations.

-

Test Conditions:

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for rainbow trout).

-

pH: Maintained within a narrow range (e.g., 6.0 to 8.5).

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

Lighting: A 16-hour light and 8-hour dark photoperiod is typically used.

-

-

Procedure:

-

Groups of fish (e.g., 10 individuals) are randomly assigned to test chambers.

-

A range of at least five concentrations of the test substance and a control (without the test substance) are used.

-

The fish are exposed for 96 hours.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time using appropriate statistical methods (e.g., probit analysis).

Alga, Growth Inhibition Test (OECD Guideline 201)

Objective: To determine the effect of a substance on the growth of a unicellular green alga over a 72-hour period. The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth.

Test Organism: A freshwater green alga, such as Selenastrum capricornutum or Scenedesmus subspicatus.

Methodology:

-

Test System: The test is conducted in flasks or other suitable vessels under controlled laboratory conditions.

-

Test Conditions:

-

Temperature: Maintained at a constant 21-24 °C.

-

Lighting: Continuous, uniform illumination is provided.

-

Culture Medium: A defined nutrient medium is used to support algal growth.

-

-

Procedure:

-

Exponentially growing algal cultures are exposed to a range of at least five concentrations of the test substance and a control.

-

The test duration is typically 72 hours.

-

Algal growth is measured at least every 24 hours using methods such as cell counts, fluorometry, or spectrophotometry.

-

-

Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 values for both growth rate and yield are determined using regression analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

Objective: To determine the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.

Test Organism: Daphnia magna or a similar cladoceran invertebrate.

Methodology:

-

Test System: The test is conducted in small glass vessels (e.g., beakers).

-

Test Conditions:

-

Temperature: Maintained at a constant 20 ± 2 °C.

-

pH: Maintained within the range of 6.0 to 9.0.

-

Lighting: A 16-hour light and 8-hour dark photoperiod is used.

-

-

Procedure:

-

Young daphnids (<24 hours old) are exposed to a range of at least five concentrations of the test substance and a control.

-

The exposure period is 48 hours.

-

The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

-

Data Analysis: The EC50 and its 95% confidence limits are calculated for each observation time using statistical methods like probit analysis.

Mandatory Visualizations

Signaling Pathway: Inhibition of Photosystem II

Caption: Inhibition of photosynthetic electron transport by this compound at Photosystem II.

Experimental Workflow: Aquatic Ecotoxicity Testing

Caption: Generalized workflow for conducting aquatic ecotoxicity studies.

References

- 1. This compound | C8H15N5O | CID 12654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iupac.org [iupac.org]

- 3. Demeton-S | C8H19O3PS2 | CID 24723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Detecting Simazine in Water: A Guide to Analytical Methods and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Simazine, a widely used herbicide, in water samples. The methodologies outlined are essential for environmental monitoring, water quality assessment, and regulatory compliance. The protocols are designed to be implemented by researchers, scientists, and professionals in related fields.

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a triazine herbicide used to control broadleaf weeds and annual grasses in a variety of agricultural and non-agricultural settings.[1] Due to its persistence in soil and potential for runoff into surface and groundwater, monitoring its presence in water sources is of significant environmental and public health concern.[2] This application note details robust and sensitive analytical methods for the quantification of Simazine in water, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A comparative summary of the most common analytical methods for Simazine detection in water is presented below. The choice of method will depend on the required sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix.